molecular formula C18H22N2O5 B2917982 Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 1219905-84-6

Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No.: B2917982
CAS No.: 1219905-84-6
M. Wt: 346.383
InChI Key: PPBXKRQPFJMTPO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a cyclopropanecarbonyl group linked to a benzo[d][1,3]dioxol-5-yl moiety and an ethyl carboxylate ester. The cyclopropane ring introduces conformational rigidity, which may improve receptor selectivity and metabolic stability compared to flexible alkyl chains .

The synthesis of this compound involves coupling 2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid with ethyl 4-aminopiperazine-1-carboxylate under standard amide-forming conditions, followed by purification via column chromatography. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-23-18(22)20-7-5-19(6-8-20)17(21)14-10-13(14)12-3-4-15-16(9-12)25-11-24-15/h3-4,9,13-14H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBXKRQPFJMTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5

This structure features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a cyclopropanecarbonyl group, which contribute to its pharmacological properties.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound appears to interact with certain receptors, influencing signaling pathways related to inflammation and pain.

Pharmacological Effects

  • Antimicrobial Activity : this compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects on several cancer types, including breast and lung cancer cells.
    • Cell Line : MCF-7 (Breast Cancer)
      • IC50: 15 µM
    • Cell Line : A549 (Lung Cancer)
      • IC50: 20 µM
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to modulate cytokine production, leading to decreased levels of pro-inflammatory markers.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead for antibiotic development.

Case Study 2: Anticancer Properties

A study published in Cancer Letters investigated the anticancer effects of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in significant apoptosis induction, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences
Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate Piperazine, cyclopropanecarbonyl, benzo[d][1,3]dioxole, ethyl carboxylate C₁₉H₂₁N₃O₅ 371.39 Reference compound
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone Piperazine, cyclopropanecarbonyl, benzo[d][1,3]dioxole, thiophene C₂₀H₂₀N₂O₄S 384.45 Thiophene replaces ethyl carboxylate; introduces sulfur for enhanced lipophilicity
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Piperazine, oxadiazole-sulfanyl acetyl, ethyl carboxylate, 3,4-dimethylphenyl C₁₉H₂₄N₄O₄S 404.48 Oxadiazole-sulfanyl group replaces cyclopropane; higher XLogP3 (2.6)
tert-Butyl 4-(4-(6-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzoyl)piperazine-1-carboxylate Piperazine, tert-butyl carbamate, methoxymethyl benzamide, benzo[d][1,3]dioxole C₃₂H₃₅N₃O₇ 597.64 Bulky tert-butyl and benzamide groups; reduced solubility
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Piperazine, dioxopyrrolidinyl, 4-fluorophenyl, ethyl carboxylate C₁₈H₂₂FN₃O₄ 363.39 Fluorophenyl and dioxopyrrolidinyl substituents; potential metabolic instability

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound (predicted XLogP3 ~2.5) is less lipophilic than the oxadiazole-sulfanyl derivative (XLogP3 = 2.6) but more lipophilic than the tert-butyl-substituted analogue (XLogP3 ~3.5) .
  • Bioavailability : The ethyl carboxylate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing solubility and tissue penetration .

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